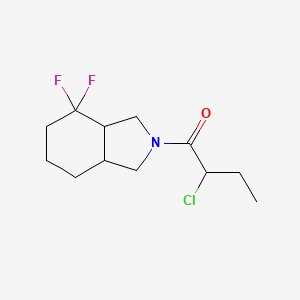

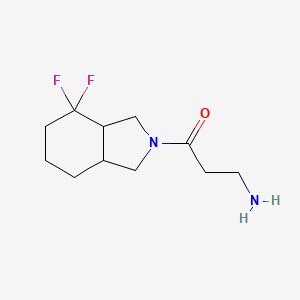

![molecular formula C11H12N4O2 B1478876 5-(5-aminopiridin-2-il)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona CAS No. 2097957-16-7](/img/structure/B1478876.png)

5-(5-aminopiridin-2-il)tetrahidropirrolo[3,4-c]pirrol-1,3(2H,3aH)-diona

Descripción general

Descripción

The compound “5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles . It is also known as 6-(5-aminopyridin-2-yl)pyridin-3-amine .

Synthesis Analysis

The synthesis of such structures is often achieved via the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters . This cycloaddition proceeds under mild conditions with high regio- and stereoselectivity even in the presence of multiple bonds in the α-position of the carbonyl derivative .Chemical Reactions Analysis

The (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles are one of the most effective methods for accessing pyrrolidines . This method allows for the assembly of skeletons of many alkaloids and their analogs, in particular biologically active tricyclic pyrrolo[3,4-c]pyrroles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 185 °C (sublimation) under a pressure of 0.8 Torr . The predicted density is 1.277±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Diseño de Fármacos y Farmacología

La estructura de este compuesto es propicia para unirse a varios objetivos biológicos, lo que lo convierte en valioso en el diseño de fármacos. Su potencial como agonista del GPR119 se ha explorado, lo cual es significativo para tratar trastornos metabólicos como la diabetes y la obesidad . La restricción conformacional del andamiaje central permite una interacción precisa con el receptor GPR119, ofreciendo una vía para desarrollar nuevos agentes terapéuticos.

Síntesis Orgánica

En química orgánica, este compuesto sirve como un intermedio versátil. Puede sufrir reacciones de cicloadición (3+2) con iluros de azometina para construir tri cíclicos tetrahidropirrolo[3,4-c]pirrol-1,3-dionas . Estas reacciones son cruciales para sintetizar moléculas complejas con potencial actividad biológica.

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the (3+2) cycloaddition reactions could be further optimized or new azomethine ylides could be explored . Additionally, given the structural similarity to many alkaloids and their analogs, this compound could potentially have biological activity that could be explored in future research .

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the synthesis of various heterocycles , which are key structures in many biologically active compounds.

Mode of Action

Compounds with similar structures are known to undergo (3+2) cycloaddition reactions with a variety of azomethine ylides . This reaction allows for the assembly of skeletons of many alkaloids and their analogs .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of various heterocycles , which are key structures in many biologically active compounds.

Propiedades

IUPAC Name |

5-(5-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-6-1-2-9(13-3-6)15-4-7-8(5-15)11(17)14-10(7)16/h1-3,7-8H,4-5,12H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGALWFJNBHEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C3=NC=C(C=C3)N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)

![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)

![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)